N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-benzyl-N-ethyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S3/c1-2-25(15-17-7-4-3-5-8-17)20(27)16-31-23-24-19-11-14-30-21(19)22(28)26(23)12-10-18-9-6-13-29-18/h3-9,11,13-14H,2,10,12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMVVRGTUGEBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, identified by its CAS number 1260625-77-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer effects and other pharmacological activities.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 469.6 g/mol. The compound features a thieno-pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines, including HepG2 and Huh7 cells. The mechanism involves the activation of caspase 3/7 pathways, leading to cell death at varying concentrations.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4 - 10 | Apoptosis via caspase activation |
| Huh7 | 5 - 12 | Cell cycle arrest (G0/G1 phase) |
| MCF7 | 6 - 15 | p53 upregulation and Topo II inhibition |
The structure-activity relationship (SAR) studies indicate that modifications in the thiophene and pyrimidine moieties significantly impact the compound's efficacy against these cancer types .
Other Pharmacological Activities
In addition to its anticancer properties, this compound has exhibited antibacterial activity. Studies suggest that it can inhibit the growth of various bacterial strains by disrupting their DNA synthesis mechanisms. This is particularly relevant in the context of rising antibiotic resistance.
Table 2: Antibacterial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Case Studies
A notable case study involved the synthesis and testing of this compound alongside other thieno-pyrimidine derivatives. The results demonstrated that N-benzyl-N-ethyl-2-{(4-oxo)-substituted derivatives showed enhanced activity in both anticancer and antibacterial assays compared to their non-thiophene counterparts. This suggests that the thiophene ring plays a critical role in enhancing biological activity .
Q & A
Basic Research Questions
Synthesis and Optimization Q: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity? A: The synthesis involves a multi-step approach:
- Core Construction: Begin with the thieno[3,2-d]pyrimidin-4-one core formation via cyclization of substituted thioureas under acidic conditions.
- Thioacetamide Linkage: Introduce the sulfanyl group via nucleophilic substitution using 2-mercaptoacetamide derivatives.
- Critical Conditions: Maintain anhydrous solvents (DMF or THF), temperatures of 60–80°C, and reaction times of 12–24 hours.
- Purification: Use silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) to achieve >95% purity. Monitor yields via TLC.
Structural Characterization Q: Which spectroscopic techniques confirm the molecular structure and purity? A:
- NMR Spectroscopy: 1H NMR identifies protons (e.g., thiophen ethyl protons at δ 2.8–3.2 ppm; benzyl group aromatic protons at δ 7.2–7.5 ppm). 13C NMR confirms carbonyl (C=O at ~170 ppm) and thienopyrimidine carbons.
- IR Spectroscopy: Key peaks include C=O (1650–1700 cm⁻¹) and C-S (650–700 cm⁻¹).
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]+) with <2 ppm error.
- HPLC: Purity assessment using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).
Advanced Research Questions
Crystallography and Conformational Analysis Q: How can X-ray crystallography elucidate the compound’s 3D conformation and intermolecular interactions? A:
- Data Collection: Grow single crystals via slow evaporation (solvent: DCM/methanol). Use synchrotron radiation for high-resolution data.
- Refinement with SHELXL: Analyze hydrogen bonding (e.g., N-H···O between acetamide and pyrimidinone) and π-π stacking (thiophene-thienopyrimidine).
- Validation: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09/B3LYP/6-31G*).
Biological Target Analysis Q: What methodologies identify interactions with kinases like CDKs? A:
- Kinase Inhibition Assays: Use recombinant CDK2/cyclin E in radiometric assays (33P-ATP incorporation).
- Molecular Docking: AutoDock Vina or Schrödinger Suite for binding pose prediction (PDB: 1HCL). Focus on the acetamide moiety’s role in ATP-pocket binding.
- Cellular Validation: Measure phospho-Rb levels in MCF-7 cells via Western blot after 24h treatment.
Stability and Reactivity Profiling Q: How to evaluate stability under physiological and oxidative conditions? A:
- pH Stability: Incubate in buffers (pH 1–13, 37°C) for 24h. Analyze degradation via LC-MS; major products include hydrolyzed acetamide.
- Oxidative Stress: Treat with H2O2 (5 mM) and monitor sulfoxide formation (m/z +16) by HRMS.
- Light Sensitivity: Conduct ICH Q1B photostability testing (UV/vis exposure).
Resolving Data Contradictions Q: How to address conflicting bioactivity data across cell lines? A:
- Standardized Protocols: Use identical cell passage numbers and serum concentrations (e.g., 10% FBS).
- Isogenic Models: Compare activity in KRAS-mutant vs. wild-type HCT116 cells.
- CETSA: Confirm target engagement by measuring thermal stabilization of CDK2 in lysates.
Computational Modeling Q: What in silico methods predict pharmacokinetics and target affinity? A:
- ADME Prediction: SwissADME for logP (-1.2), solubility (LogS = -4.1), and BBB permeability.
- MD Simulations: GROMACS for 100 ns trajectories to assess binding mode stability with CDK2.
- QSAR: Develop models using MOE descriptors (e.g., polar surface area, H-bond donors) to optimize thiophene substitutions.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
